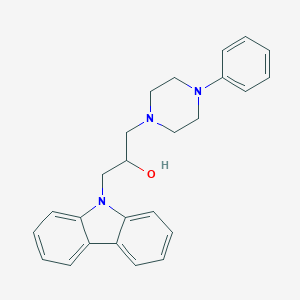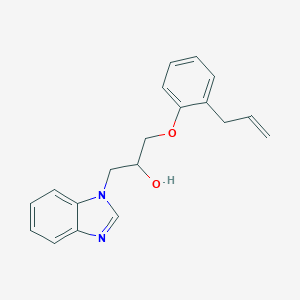![molecular formula C20H16IN3O2 B289239 N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide](/img/structure/B289239.png)
N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide, also known as WZB117, is a small molecule inhibitor that has shown potential as a therapeutic agent. It was first synthesized in 2011 by researchers at the University of California, Berkeley. Since then, it has been the subject of several scientific studies exploring its mechanism of action and potential applications in the field of medicine.
作用機序
N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide works by binding to the extracellular domain of GLUT1, preventing glucose from entering the cell. This leads to a decrease in glucose uptake by cancer cells, which can ultimately result in cell death. N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer treatment, N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide has also been studied for its effects on glucose metabolism in other tissues. It has been shown to improve glucose uptake in muscle cells and to reduce blood glucose levels in diabetic mice. These findings suggest that N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide may have potential applications in the treatment of diabetes and other metabolic disorders.
実験室実験の利点と制限
One of the main advantages of N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide is its specificity for GLUT1, which makes it a valuable tool for studying the role of this protein in cancer and other diseases. However, its effectiveness may be limited by the development of resistance in cancer cells. Additionally, further studies are needed to determine the optimal dosage and administration of N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide for therapeutic use.
将来の方向性
There are several potential future directions for research on N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide. One area of interest is the development of new and more potent GLUT1 inhibitors based on the structure of N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide treatment. Finally, further studies are needed to determine the potential applications of N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide in the treatment of other diseases, such as diabetes and metabolic disorders.
Conclusion:
N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide is a promising small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of cancer and other diseases. Its mechanism of action, specificity for GLUT1, and biochemical and physiological effects make it a valuable tool for scientific research. However, further studies are needed to determine its optimal dosage and administration for therapeutic use, as well as its potential applications in the treatment of other diseases.
合成法
The synthesis of N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide involves a multistep process starting from commercially available starting materials. The first step involves the synthesis of 4-iodo-2-nitrobenzoic acid, which is then converted to the corresponding amine using a reduction reaction. The amine is then coupled with 2-toluidine to form the desired product, which is further purified using column chromatography.
科学的研究の応用
N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the activity of glucose transporter 1 (GLUT1), a protein that is overexpressed in many types of cancer cells. By inhibiting GLUT1, N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide can effectively starve cancer cells of glucose, which is essential for their survival.
特性
分子式 |
C20H16IN3O2 |
|---|---|
分子量 |
457.3 g/mol |
IUPAC名 |
N-[4-iodo-2-[(2-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H16IN3O2/c1-13-5-2-3-7-17(13)23-20(26)16-11-15(21)8-9-18(16)24-19(25)14-6-4-10-22-12-14/h2-12H,1H3,(H,23,26)(H,24,25) |
InChIキー |
DBEWUEWGHRTACW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CN=CC=C3 |
正規SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-benzyl-5,5a,6,7,11b,11c-hexahydrobenzo[f]furo[3,2-c]quinolin-4(3aH)-one](/img/structure/B289156.png)
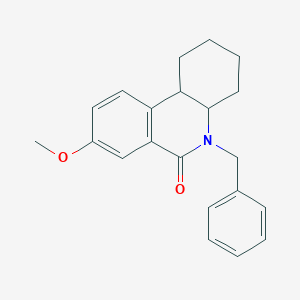
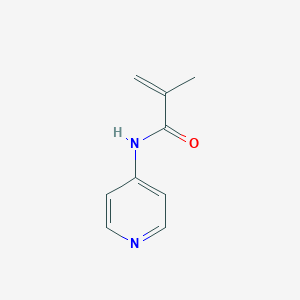
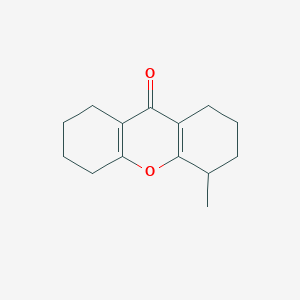
![3-[2-(Bromomethyl)-4-methyl-1,3-dioxan-2-yl]-5-{[(dimethylamino)carbonyl]oxy}phenyl dimethylcarbamate](/img/structure/B289164.png)
![ethyl 5-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289165.png)
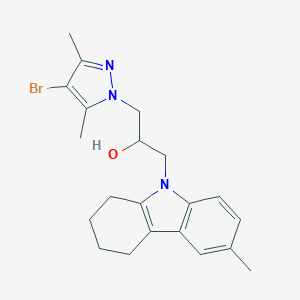
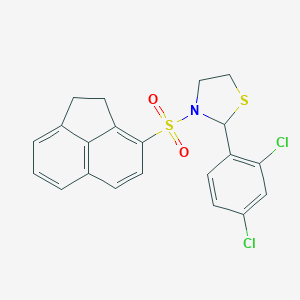

![3-iodo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B289175.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B289176.png)

